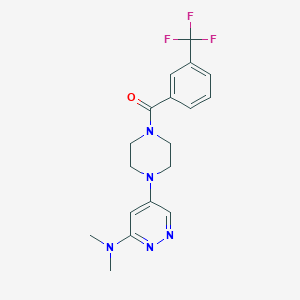
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone” is a derivative of pyridazinone . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been used in the search for cardiovascular drugs and agrochemicals, but later on, this nucleus was found to be associated with a plethora of activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives has been well described in a number of research articles . A variety of approaches to use the pyridazinone system in drug design have been well described . A substantial number of pyridazinones in the recent past have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .Molecular Structure Analysis
Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . This kind of replacement can have three isomeric forms depending on the position of nitrogen with respect to each other in the ring, which can be 1–2, 1–3, or 1–4 relationship, giving rise to the pyridazines .Wissenschaftliche Forschungsanwendungen
Herbicide Action and Development
Research has shown that certain pyridazinone compounds, including those structurally related to the specified chemical, act as herbicides by inhibiting photosynthesis and interfering with chloroplast development in plants. For instance, a study identified a pyridazinone chemical that inhibits the Hill reaction and photosynthesis, contributing to its phytotoxicity. This compound also exhibits resistance to metabolic detoxication in plants and possesses a secondary mode of action involving chloroplast interference, similar to the action expressed by other known herbicidal compounds. The effectiveness of these substances as herbicides suggests their potential in agricultural applications for weed control (Hilton et al., 1969).
Synthesis of Novel Compounds
The synthesis of novel compounds with the pyridazinone structure has been a subject of interest in chemical research. For example, condensation reactions and cyclization techniques have been utilized to create a variety of novel derivatives, including thienopyridazines and phthalazines. These synthetic approaches contribute to the development of new compounds with potential applications in pharmaceuticals and material sciences (Gaby et al., 2003).
Antimicrobial and Antiproliferative Activities
Recent studies have focused on the antimicrobial and antiproliferative activities of pyridazinone derivatives. For instance, a series of heterocyclic compounds based on the pyridazinone structure exhibited significant antimicrobial activity against a range of pathogens and showed in vitro anticancer activity against certain cancer cell lines. This research highlights the potential of pyridazinone derivatives in developing new antimicrobial and anticancer therapies (Fahim et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c1-24(2)16-11-15(12-22-23-16)25-6-8-26(9-7-25)17(27)13-4-3-5-14(10-13)18(19,20)21/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDCFFCWGBMPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
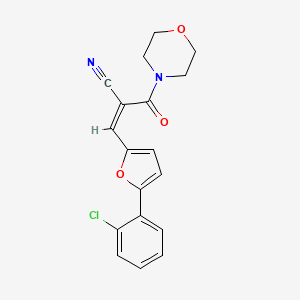
![2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966226.png)
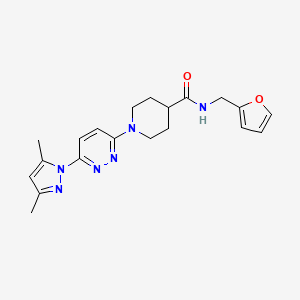
![(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2966228.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)
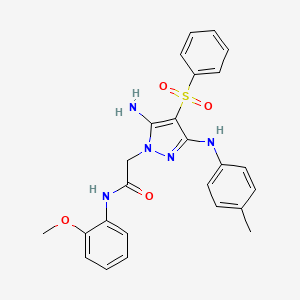
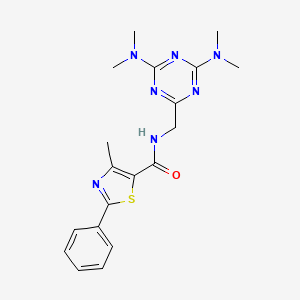
![5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2966237.png)

![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2966241.png)
![N-(1-cyanocyclopentyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2966242.png)

![Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966248.png)
